Tert-butyl1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate

Description

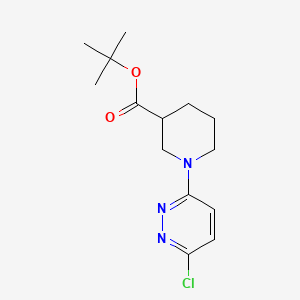

Tert-butyl1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a tert-butyl ester group and at the 1-position with a 6-chloropyridazine moiety. This structure combines a rigid pyridazine ring (a diazine with nitrogen atoms at positions 1 and 2) with a conformationally flexible piperidine scaffold.

Properties

Molecular Formula |

C14H20ClN3O2 |

|---|---|

Molecular Weight |

297.78 g/mol |

IUPAC Name |

tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate |

InChI |

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)10-5-4-8-18(9-10)12-7-6-11(15)16-17-12/h6-7,10H,4-5,8-9H2,1-3H3 |

InChI Key |

CPBQOKLZVZLYQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN(C1)C2=NN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation generally follows a sequence of:

- Synthesis or procurement of the piperidine-3-carboxylic acid or its tert-butyl ester derivative.

- Introduction of the 6-chloropyridazin-3-yl substituent at the nitrogen (N-1) of the piperidine ring via nucleophilic substitution or cross-coupling.

- Final purification and characterization.

Literature and Patent-Based Preparation Routes

Esterification and Piperidine Functionalization

- The piperidine-3-carboxylic acid is typically converted into its tert-butyl ester using standard esterification methods such as treatment with tert-butanol and acid catalysts or via tert-butyl chloroformate in the presence of base.

- This step protects the carboxyl group, facilitating subsequent reactions on the nitrogen.

Introduction of the 6-chloropyridazin-3-yl Group

- The 6-chloropyridazin-3-yl moiety can be introduced by nucleophilic substitution on a halogenated pyridazine derivative or via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

- According to a European patent (EP 3 753 941 B1), related heterocyclic compounds are prepared by coupling heterocyclic amines with halogenated pyridazine derivatives under catalytic conditions, often using palladium catalysts and appropriate ligands to achieve high selectivity and yield.

Detailed Example Synthesis Protocol (Adapted)

| Step | Reagents and Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | Piperidine-3-carboxylic acid + tert-butanol + acid catalyst (e.g., H2SO4) | Esterification to tert-butyl 3-piperidinecarboxylate | Typically >85% |

| 2 | 6-chloropyridazin-3-yl halide + tert-butyl 3-piperidinecarboxylate + Pd catalyst + ligand + base (e.g., K2CO3) | Buchwald-Hartwig amination to install 6-chloropyridazin-3-yl at N-1 | 70-90% depending on conditions |

| 3 | Purification by column chromatography or recrystallization | Isolation of pure Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate | High purity (>98%) |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Applicability to Target Compound |

|---|---|---|---|

| Traditional Esterification + Pd-Catalyzed Amination | Well-established, high yield, scalable | Requires expensive catalysts, inert atmosphere | Highly suitable and commonly used |

| Photocatalytic Coupling (Acridine salt + LED) | Environmentally friendly, mild conditions, reduced byproducts | May require optimization for pyridazine systems | Promising but less documented for this compound |

| Direct Nucleophilic Substitution | Simple, cost-effective | Limited to reactive halides, possible side reactions | Possible if suitable halogenated intermediates are available |

Research Findings and Optimization Notes

- The palladium-catalyzed amination step is critical; ligand choice (e.g., BINAP, Xantphos) and base selection significantly influence yield and selectivity.

- Ester protecting groups like tert-butyl are preferred for their stability and ease of removal under mild acidic conditions.

- Photocatalytic methods reduce heavy metal use and may improve sustainability, but require further exploration for pyridazine derivatives.

- Purification typically involves silica gel chromatography; crystallization may be used for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloropyridazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while reduction and oxidation can lead to different piperidine and pyridazine-based compounds .

Scientific Research Applications

Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Methyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate (CAS 1208086-32-1)

- Structure : Replaces the tert-butyl ester with a methyl group.

- Molecular Formula : C₁₁H₁₄ClN₃O₂ (vs. C₁₄H₂₀ClN₃O₂ for the tert-butyl derivative) .

- Key Differences :

- Applications : Both compounds serve as intermediates, but the tert-butyl variant is preferred for in vivo studies due to enhanced stability.

tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate

- Structure : Substitutes pyridazine with pyrazine (nitrogens at positions 1 and 4).

- Molecular Formula : C₁₄H₂₀ClN₃O₂ (identical to the target compound but differing in heterocycle) .

- Key Differences :

- Electronic Properties : Pyrazine’s symmetrical nitrogen arrangement reduces dipole moments compared to pyridazine, altering binding interactions.

- Solubility : Pyrazine’s lower polarity may decrease aqueous solubility.

- Applications : Pyrazine derivatives are common in antitubercular agents, whereas pyridazines are explored in antihypertensive drugs .

tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Structure : Pyrrolidine core (5-membered ring) with methoxy and iodo substituents on a pyridine ring.

- Molecular Formula : C₂₀H₂₈IN₃O₄ .

- Key Differences :

- Ring Size : Pyrrolidine’s smaller ring increases conformational rigidity vs. piperidine.

- Substituents : The iodine atom enables radio-labeling, while methoxy enhances electron-donating effects.

- Applications : Likely used in imaging probes or as a halogenated intermediate for cross-coupling reactions .

Ethyl Piperidine-3-carboxylate Hydrochloride

- Structure : Simple ethyl ester with a hydrochloride salt.

- Molecular Formula: C₈H₁₆ClNO₂ (salt form) .

- Key Differences :

- Solubility : Hydrochloride salt improves aqueous solubility compared to neutral esters.

- Synthetic Utility : Base compound for synthesizing more complex piperidine derivatives.

Data Table: Structural and Physicochemical Comparison

Research Implications

- Drug Design : The tert-butyl group in the target compound offers a balance between stability and bioavailability, making it superior to methyl/ethyl analogs for prolonged action.

- Heterocycle Choice : Pyridazine’s dipole moment may enhance binding to polar enzyme active sites compared to pyrazine .

- Functionalization Potential: Iodo and methoxy substituents in the pyrrolidine derivative enable further derivatization for targeted therapies .

Biological Activity

Tert-butyl1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate, a compound with the CAS number 2757999-87-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 297.78 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds containing piperidine structures often exhibit inhibition of kinases, which are crucial in signaling pathways related to cell proliferation and survival.

Kinase Inhibition

Studies have shown that related piperidine derivatives can act as potent inhibitors of the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is often dysregulated in cancers. For instance, a study highlighted that modifications to piperidine-based compounds resulted in enhanced selectivity for Akt (also known as Protein Kinase B), a key player in cancer cell survival and growth pathways .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that related compounds effectively inhibit the growth of various cancer cell lines, including prostate and glioblastoma cells. These effects are attributed to the compound's ability to modulate key signaling pathways involved in tumorigenesis .

Selectivity and Efficacy

The selectivity profile of this compound is crucial for minimizing off-target effects. Research indicates that certain structural modifications can significantly enhance selectivity for specific kinases while reducing activity against others, thus improving the therapeutic index . For instance, a related compound showed over 150-fold selectivity for PKB over PKA, indicating a promising avenue for targeted cancer therapies .

Case Studies and Research Findings

- Study on Piperidine Carboxamides : A study identified piperidine carboxamides as novel inhibitors of anaplastic lymphoma kinase (ALK), with IC values indicating strong inhibitory effects. This highlights the potential of similar structures like this compound in targeting ALK-related pathways in cancers .

- In Vivo Efficacy : In vivo studies using human tumor xenografts demonstrated that compounds with similar structures effectively inhibited tumor growth at tolerable doses, suggesting that this compound could have similar applications .

Q & A

Q. What are the standard synthetic routes for tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate, and how can reaction progress be monitored?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. A common approach includes:

- Step 1 : Activation of the piperidine ring via Boc protection.

- Step 2 : Introduction of the 6-chloropyridazine moiety using coupling reagents (e.g., Pd catalysts).

- Step 3 : Deprotection and final purification via recrystallization or column chromatography . Monitoring : Thin-layer chromatography (TLC) with solvent systems like ethyl acetate/hexane (1:3) is used to track intermediates. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity .

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Boc-anhydride, DMAP | DCM | 0–25°C | 85% |

| 2 | 6-chloropyridazine, Pd(OAc)₂ | Toluene | 80°C | 60% |

| 3 | TFA, DCM | - | RT | 90% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks to confirm the tert-butyl group (δ ~1.4 ppm), piperidine protons (δ 1.5–3.5 ppm), and chloropyridazine aromatic signals (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 327.8 (calculated for C₁₅H₂₁ClN₃O₂) .

- IR Spectroscopy : Key stretches include C=O (1700–1750 cm⁻¹) and C-Cl (550–750 cm⁻¹) .

Q. What safety precautions are required when handling this compound?

- PPE : Respiratory protection (N95 masks), nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, toluene) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 60% vs. 75%) often arise from variations in:

- Catalyst loading : Optimize Pd catalyst ratios (0.5–2 mol%) to balance cost and efficiency .

- Solvent polarity : Test toluene vs. DMF to improve solubility of intermediates .

- Temperature control : Use reflux vs. microwave-assisted synthesis to reduce side reactions . Methodology : Apply design of experiments (DoE) to systematically evaluate parameters .

Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in drug discovery?

- Substituent Modification : Replace the 6-chloro group with Br, F, or methyl to assess binding affinity changes .

- Bioassays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites .

Table 2: Example SAR Data

| Substituent | IC₅₀ (nM) | LogP | Solubility (µM) |

|---|---|---|---|

| 6-Cl | 120 | 2.1 | 15 |

| 6-F | 95 | 1.8 | 25 |

| 6-Me | 200 | 2.5 | 8 |

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Acute Toxicity Tests : Use Daphnia magna or algae growth inhibition assays (OECD 201/202 guidelines) .

- Degradation Studies : Perform photolysis (UV light) or hydrolysis (pH 4–9) to assess persistence .

- Disposal Recommendations : Incinerate at >1000°C with scrubbers to prevent Cl byproduct release .

Methodological Challenges

Q. What purification techniques optimize yield while minimizing impurities?

- Recrystallization : Use ethanol/water (7:3) for high-purity crystals (>95%) .

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for challenging separations .

Q. How can stability issues in aqueous solutions be mitigated during bioassays?

- Buffering : Use phosphate buffer (pH 7.4) with 1% DMSO to enhance solubility and stability .

- Storage : Lyophilize and store at -20°C under argon to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.